Lapatinib
CAS No.: 1210608-87-9
VCID: VC0196443
Molecular Formula: C23[13C]H19D7ClFN4O4S
Molecular Weight: 589.09
Purity: 95% by HPLC; 98% atom 13C;98% atom D
* For research use only. Not for human or veterinary use.

Description |
Lapatinib, marketed under the brand names Tykerb and Tyverb, is a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor type 2 (HER2/neu), which are often overexpressed in certain aggressive forms of breast cancer . Developed by GlaxoSmithKline (GSK), lapatinib is administered orally and is classified as an antineoplastic agent . Mechanism of ActionLapatinib works by inhibiting the tyrosine kinase activity associated with the EGFR and HER2/neu receptors. This inhibition prevents the autophosphorylation of these receptors, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival . By blocking these pathways, lapatinib can slow or stop the growth of cancer cells that overexpress HER2 . Clinical ApplicationsLapatinib is used in combination therapy for the treatment of advanced or metastatic HER2-positive breast cancer. It is particularly indicated for patients whose disease has progressed after previous treatments with anthracyclines, taxanes, and trastuzumab . Additionally, lapatinib is used in combination with letrozole for postmenopausal women with hormone receptor-positive and HER2-positive metastatic breast cancer . Clinical Trials and EfficacyA significant clinical trial demonstrated that the combination of lapatinib with capecitabine delayed the progression of breast cancer compared to capecitabine alone, reducing the risk of disease progression by 51% without increasing toxic side effects . Early trials also suggest that high-dose intermittent lapatinib may offer better efficacy with manageable toxicities in treating HER2-overexpressing breast cancers . Adverse Effects and SafetyCommon adverse effects of lapatinib include nausea, diarrhea, and fatigue . The drug is generally well-tolerated, but monitoring for liver function and cardiac effects is recommended due to potential risks associated with tyrosine kinase inhibitors . Data Table: Key Characteristics of Lapatinib
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1210608-87-9 | ||||||||||||||
Product Name | Lapatinib | ||||||||||||||
Molecular Formula | C23[13C]H19D7ClFN4O4S | ||||||||||||||
Molecular Weight | 589.09 | ||||||||||||||
IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | ||||||||||||||
Standard InChI | InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | ||||||||||||||
SMILES | CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | ||||||||||||||
Purity | 95% by HPLC; 98% atom 13C;98% atom D | ||||||||||||||
Related CAS | 231277-92-2 (unlabelled) | ||||||||||||||
Synonyms | N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(13C,D3)methanesulfonyl(D4)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | ||||||||||||||
Tag | Lapatinib | ||||||||||||||
Reference | Array Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology |
||||||||||||||
PubChem Compound | 208908 | ||||||||||||||
Last Modified | Jul 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume